Cas no 100933-82-2 (4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline)
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
- 4-(5-BUTYL-1,3,4-OXADIAZOL-2-YL)PHENYLAMINE
- 2-(4'-aminophenyl)-5-butyl-1,3,4-oxadiazole
- 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole
- AC1MC8C3
- butyloxadiazolylphenylamine
- CTK6D6545
- SBB095448
- SureCN4788167
- 4-(5-N-BUTYL-1,3,4-OXADIAZOL-2-YL)PHENYLAMINE
- 4-(5-Butyl-[1,3,4]oxadiazol-2-yl)-phenylamine
- SCHEMBL4788167
- XPIHSQYFSYJQEZ-UHFFFAOYSA-N
- 4-[5-(But-1-yl)-1,3,4-oxadiazol-2-yl]aniline
- 12Y-0825
- J-513590
- Benzenamine, 4-(5-butyl-1,3,4-oxadiazol-2-yl)-
- AKOS005069704
- MFCD06797387
- DTXSID60376970
- 100933-82-2
-
- MDL: MFCD06797387
- Inchi: 1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3
- InChI Key: XPIHSQYFSYJQEZ-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)N)=NN=C1CCCC
Computed Properties
- Exact Mass: 217.12165
- Monoisotopic Mass: 217.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.131±0.06 g/cm3(Predicted)
- Melting Point: 119-121°
- Boiling Point: 386.4±44.0 °C(Predicted)
- PSA: 64.94
- LogP: 3.24260
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR9835-1g |
4-[5-(But-1-yl)-1,3,4-oxadiazol-2-yl]aniline |
100933-82-2 | 1g |
£111.00 | 2025-02-21 | ||
| Apollo Scientific | OR9835-5g |
4-[5-(But-1-yl)-1,3,4-oxadiazol-2-yl]aniline |
100933-82-2 | 5g |
£442.00 | 2025-02-21 | ||
| Chemenu | CM274994-1g |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | 95% | 1g |
$481 | 2023-03-07 | |
| A2B Chem LLC | AA04016-1mg |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AA04016-5mg |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AA04016-10mg |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AA04016-500mg |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 500mg |
$392.00 | 2024-04-20 | |
| A2B Chem LLC | AA04016-1g |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 1g |
$540.00 | 2024-04-20 | |
| A2B Chem LLC | AA04016-5g |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 5g |
$1328.00 | 2024-04-20 | |
| A2B Chem LLC | AA04016-10g |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline |
100933-82-2 | >95% | 10g |
$2392.00 | 2024-04-20 |
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: An Overview of a Promising Compound (CAS No. 100933-82-2)
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 100933-82-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of biological activities and potential applications. This overview aims to provide a comprehensive understanding of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.
Chemical Structure and Properties
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is an aromatic amine with a substituted oxadiazole ring. The compound's structure can be represented as C13H16N4O, with a molecular weight of 240.30 g/mol. The presence of the butyl group and the oxadiazole ring imparts unique chemical properties to this compound. The aromatic ring provides conjugation and stability, while the oxadiazole moiety contributes to its reactivity and potential biological activity.
The compound is generally stable under normal conditions but may undergo degradation under extreme conditions such as high temperature or strong acid/base environments. Its solubility in organic solvents like DMSO and ethanol makes it suitable for various experimental applications in both laboratory and industrial settings.
Synthesis Methods
The synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline has been explored through several routes, each offering distinct advantages in terms of yield and purity. One common method involves the reaction of 4-aminoacetophenone with n-butyl hydrazine hydrochloride followed by cyclization to form the oxadiazole ring. This multi-step process typically yields high-purity products and can be optimized for large-scale production.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. These methods not only enhance the efficiency of the synthesis process but also align with sustainable chemistry practices.
Biological Activities
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of its most notable properties is its ability to act as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown promising activity as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in conditions such as glaucoma and epilepsy.
In addition to its enzymatic inhibition properties, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline has demonstrated potential as an anti-inflammatory agent. Studies have shown that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
Clinical Applications and Research Advancements
The potential clinical applications of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline are currently being explored through various preclinical and clinical studies. Early-stage clinical trials have focused on evaluating its safety and efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results have been encouraging, with the compound showing good tolerability and significant therapeutic effects.
In parallel with clinical trials, ongoing research is aimed at optimizing the pharmacokinetic properties of 4-(5-butyl)-1,3,4-thiadiazol(2-yloxy)-benzeneamine. This includes improving its bioavailability and reducing potential side effects. Advanced drug delivery systems such as nanoparticles and liposomes are being investigated to enhance the therapeutic index of the compound.
Mechanism of Action
The mechanism by which 4-(5-butyl)-1,3,4-thiadiazol(2-yloxy)-benzeneamine exerts its biological effects is multifaceted. At a molecular level, it interacts with specific protein targets to modulate their activity. For example, its inhibition of carbonic anhydrase is thought to occur through binding to the active site of the enzyme, thereby preventing substrate access.
In addition to direct protein interactions, 4-(5-butyl)-1,3,4-thiadiazol(2-yloxy)-benzeneamine may also influence cellular signaling pathways involved in inflammation and immune responses. Research suggests that it can modulate the expression of genes related to these pathways, leading to a reduction in inflammatory markers.
FUTURE PERSPECTIVES AND CONCLUSIONS
The ongoing research on 4-(5-butyl)-1,3,4-thiadiazol(2-yloxy)-benzeneamine holds great promise for advancing our understanding of its biological activities and potential therapeutic applications. As more data from clinical trials become available, it is likely that new insights will emerge regarding its safety profile and efficacy in treating various diseases.
In conclusion, 4-(5-butyl)-1,3,4-thiadiazol(2-yloxy)-benzeneamine (CAS No. 100933-82-) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
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